molecular formula C12H9Cl2N3O B14405614 (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium

Cat. No.: B14405614
M. Wt: 282.12 g/mol
InChI Key: OPRXQVWGJLLHMY-MSUUIHNZSA-N
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Description

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone functional group, which is a common motif in organic chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazines and amines.

    Substitution: Formation of substituted hydrazones and phenyl derivatives.

Scientific Research Applications

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The hydrazone functional group plays a crucial role in these interactions, facilitating the binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • (E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]

Uniqueness

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium is unique due to its symmetrical structure and the presence of two chlorophenyl groups. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium

InChI

InChI=1S/C12H9Cl2N3O/c13-9-1-5-11(6-2-9)15-16-17(18)12-7-3-10(14)4-8-12/h1-8,15H/b17-16-

InChI Key

OPRXQVWGJLLHMY-MSUUIHNZSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=[N+](/C2=CC=C(C=C2)Cl)\[O-])Cl

Canonical SMILES

C1=CC(=CC=C1NN=[N+](C2=CC=C(C=C2)Cl)[O-])Cl

Origin of Product

United States

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